2,3-Bis(n-octylthio)-1,4-naphthalenedione
Description
Contextualization within Naphthalenedione Chemistry
Naphthalenediones, also known as naphthoquinones, are a class of organic compounds that are widespread in nature and have been the subject of extensive research. mdpi.comresearchgate.net The 1,4-naphthalenedione scaffold is a key structural motif found in various natural products, including vitamins and compounds with notable biological activity. researchgate.net The reactivity of the naphthalenedione core is largely dictated by the two carbonyl groups and the activated double bond, making it susceptible to a variety of chemical transformations.
A common synthetic route to produce 2,3-disubstituted-1,4-naphthalenediones involves the nucleophilic substitution of 2,3-dichloro-1,4-naphthalenedione. matrixscientific.com This precursor is highly reactive towards nucleophiles, allowing for the introduction of a wide range of functional groups at the 2 and 3 positions. In the case of 2,3-Bis(n-octylthio)-1,4-naphthalenedione, the nucleophile is n-octanethiol. The reaction proceeds by the displacement of the chlorine atoms by the sulfur atom of the thiol, forming stable thioether bonds. This method provides a versatile platform for creating a diverse library of naphthalenedione derivatives with tailored properties.
Significance of Sulfur-Containing Naphthalenedione Derivatives in Contemporary Chemical Research
The incorporation of sulfur into the naphthalenedione framework imparts unique properties that are of significant interest in various fields of chemical research. Organosulfur compounds, in general, are known for their diverse biological activities. nih.gov When combined with the naphthalenedione scaffold, which itself is a pharmacophore, the resulting sulfur-containing derivatives have shown promise in several areas.
Furthermore, the long alkyl chains of the n-octylthio groups in 2,3-Bis(n-octylthio)-1,4-naphthalenedione introduce significant lipophilicity. This property can enhance the compound's ability to traverse cell membranes, potentially increasing its bioavailability and efficacy in biological systems.
Scope and Objectives of Academic Inquiry into 2,3-Bis(n-octylthio)-1,4-naphthalenedione
While extensive research has been conducted on the broader class of sulfur-containing naphthalenediones, the specific academic and industrial inquiry into 2,3-Bis(n-octylthio)-1,4-naphthalenedione has been more focused. One of the primary areas of investigation for this compound and its close analogs has been in the development of antifouling agents.
A key objective in this area is the synthesis of compounds that can prevent the settlement and growth of marine organisms on submerged surfaces, a significant issue for maritime industries. A patent has described the synthesis of 2,3-bis(alkylthio)-1,4-naphthoquinones, including the n-octyl derivative, and their evaluation as antifouling agents. The long alkyl chains and the toxic nature of the naphthoquinone core are thought to contribute to this activity. The research aims to develop effective and environmentally acceptable alternatives to traditional, more toxic antifouling paints. The study of compounds like 2,3-Bis(n-octylthio)-1,4-naphthalenedione is therefore driven by the need for new technologies to address this persistent industrial challenge.
Properties
IUPAC Name |
2,3-bis(octylsulfanyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2S2/c1-3-5-7-9-11-15-19-29-25-23(27)21-17-13-14-18-22(21)24(28)26(25)30-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKODPLUMGYRPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662996 | |
| Record name | 2,3-Bis(octylsulfanyl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103049-97-4 | |
| Record name | 2,3-Bis(octylsulfanyl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Bis N Octylthio 1,4 Naphthalenedione and Structural Analogues
Precursor Chemistry and Starting Materials
The foundation for synthesizing a wide array of naphthalenedione thioethers lies in the reactivity of specific precursor molecules. The selection of the starting material is crucial as it dictates the subsequent functionalization strategy.
2,3-Dichloro-1,4-naphthoquinone (DCNQ) is a widely employed and versatile precursor in organic synthesis for creating a variety of naphthoquinone derivatives. researchgate.netgranthaalayahpublication.org Its utility stems from the presence of two electrophilic carbon atoms at the 2 and 3 positions and two reactive chlorine atoms, which are excellent leaving groups. researchgate.net This structural feature makes DCNQ an ideal starting material for the synthesis of 2,3-disubstituted naphthoquinones through reactions with various nucleophiles. figshare.comresearchgate.netresearchgate.net The reactivity of DCNQ allows for the construction of diverse molecular architectures, including biologically active tricyclic and tetracyclic 1,4-quinones. granthaalayahpublication.org
The primary method for introducing thioether functionalities onto the naphthoquinone core is through nucleophilic aromatic substitution (SNAr). In this reaction, a thiol reagent, such as n-octanethiol, acts as the nucleophile, attacking the electron-deficient carbon atoms of the naphthoquinone ring and displacing the chloride ions. researchgate.net
The reaction of 2,3-dichloro-1,4-naphthoquinone with thiol nucleophiles readily yields N,S- or S,S-substituted compounds. figshare.com For the synthesis of bis-thioether products like 2,3-Bis(n-octylthio)-1,4-naphthalenedione, a standardized procedure involves a Michael-type reaction using cesium carbonate (Cs₂CO₃) as a base and 1,2-dimethoxyethane as the solvent, a method referred to as the "cesium effect," which has been shown to produce moderate to good reaction yields. morressier.com The general procedure involves stirring DCNQ with the corresponding thiol in a suitable solvent, often in the presence of a base like sodium carbonate, at room temperature for several hours. researchgate.net
| Starting Material | Nucleophile | Base/Solvent System | Product Type | Yield |
|---|---|---|---|---|
| 2,3-Dichloro-1,4-naphthoquinone | Various Thiols | Cs₂CO₃ / 1,2-dimethoxyethane | bis-thioether products | Moderate to Good morressier.com |
| 2,3-Dichloro-1,4-naphthoquinone | Piperidine/Amine followed by Thiol | Na₂CO₃ / Ethanol | N,S-substituted compounds | Not Specified figshare.comresearchgate.net |
Biocatalytic Approaches to Naphthalenedione Thioether Synthesis
In the pursuit of greener and more sustainable chemical processes, biocatalysis has emerged as a powerful alternative to traditional synthetic methods. Enzymes, particularly laccases, have shown significant potential in catalyzing the formation of carbon-sulfur bonds under mild, environmentally friendly conditions. researchgate.net
Laccases (EC 1.10.3.2) are multi-copper-containing oxidoreductase enzymes that utilize molecular oxygen as a non-toxic oxidant to catalyze the one-electron oxidation of a wide range of substrates, including phenols, anilines, and thiols, producing only water as a byproduct. researchgate.netmdpi.com This catalytic activity generates reactive radical intermediates. mdpi.commdpi.com
The synthesis of 1,4-naphthoquinone-2,3-bis-sulfides has been successfully achieved through a one-pot reaction catalyzed by a commercial laccase. researchgate.net The proposed mechanism involves the laccase-catalyzed oxidation of a 1,4-naphthohydroquinone substrate to a 1,4-naphthoquinone (B94277). This quinone then undergoes a Michael addition by a thiol. A second thiol addition follows, ultimately leading to the formation of the 1,4-naphthoquinone-2,3-bis-sulfide. researchgate.net This enzymatic approach facilitates oxidative C–S bond formation with both aryl and alkyl thiols under mild conditions. researchgate.net
The efficiency and yield of laccase-catalyzed reactions are highly dependent on several parameters, making optimization a critical step. Key factors influencing the synthesis of naphthalenedione thioethers include pH, temperature, enzyme concentration, and substrate ratios.
Research on the laccase-catalyzed synthesis of 1,4-naphthoquinone-2,3-bis-sulfides has demonstrated the importance of pH. researchgate.net For example, reactions have been successfully carried out at both pH 4.5 (using a succinate-lactate buffer) and pH 7.15. researchgate.net Temperature is another crucial factor, with studies often conducted at a controlled 35°C. researchgate.netresearchgate.net The number of equivalents of the thiol reagent relative to the naphthohydroquinone substrate also significantly impacts the product yield. researchgate.net General optimization studies for laccase production from fungal sources have shown that optimal conditions can vary, with suitable pH levels around 5.0 and temperatures ranging from 30–55°C, depending on the specific fungal strain. nih.gov
| Parameter | Condition | Notes |
|---|---|---|
| Enzyme | Commercial Laccase (Novozym 51003) | - |
| Substrate | 1,4-Naphthohydroquinone derivatives | - |
| Nucleophile | Aryl and Alkyl Thiols | Number of equivalents investigated |
| pH | 4.5 and 7.15 | Reaction proceeds at both acidic and neutral pH |
| Co-solvent | Dimethylformamide (DMF) | Aids in substrate solubility |
| Atmosphere | Open to air | Utilizes atmospheric oxygen as the oxidant |
Mechanistic Investigations of Thiol Addition to Quinone Systems
The addition of thiols to quinones is a complex reaction with multiple potential pathways. Naphthoquinones, being electrophiles, can react with nucleophiles like thiols through a Michael-type addition reaction. nih.govnih.gov This process involves the formation of covalent bonds between the sulfur atom of the thiol and the quinone ring. nih.gov
The reaction typically proceeds via a 1,4-reductive Michael addition, where the thiol adds to a carbon atom adjacent to a carbonyl group. nih.gov This addition leads to the reduction of the naphthoquinone to a hydroquinone (B1673460) intermediate. nih.govtmc.edu Subsequent in situ oxidation of this hydroquinone form regenerates the aromatic quinone system, now bearing the thioether substituent. nih.gov
Recent investigations, particularly for the addition of thiols to o-quinones, have provided evidence for an alternative free radical-mediated mechanism. unibo.it This pathway is proposed to be a chain reaction initiated by the addition of thiyl radicals to the quinone. unibo.it The initial step may involve an electron transfer from the thiol to the quinone, generating a semiquinone and a thiyl radical, which then recombine. unibo.it While this radical mechanism has been explored for o-quinones, the nucleophilic Michael addition remains the commonly accepted pathway for 1,4-naphthoquinones. The specific mechanism can be influenced by the substitution pattern on the naphthoquinone ring and the reaction conditions. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| 2,3-Bis(n-octylthio)-1,4-naphthalenedione |
| 2,3-Dichloro-1,4-naphthoquinone (DCNQ) |
| n-octanethiol |
| Cesium Carbonate |
| 1,2-dimethoxyethane |
| Sodium Carbonate |
| 1,4-naphthohydroquinone |
| Dimethylformamide (DMF) |
Proposed Reaction Pathways for 1,4-Naphthoquinone-2,3-bis-sulfide Formation
A prominent and environmentally benign method for the synthesis of 1,4-naphthoquinone-2,3-bis-sulfides involves the use of a laccase enzyme as a catalyst. researchgate.net Laccases are multi-copper oxidases that utilize molecular oxygen as an oxidant, producing water as the only byproduct, which aligns with the principles of green chemistry. nih.gov The proposed reaction mechanisms for the formation of these compounds can proceed through different pathways depending on the starting material.
One proposed pathway begins with a 1,4-naphthohydroquinone derivative. The laccase catalyzes the oxidation of the hydroquinone to the corresponding 1,4-naphthoquinone. researchgate.netresearchgate.net This is followed by a Michael addition of a thiol, such as n-octanethiol, to one of the electrophilic carbons of the quinone ring, forming an enolate intermediate. Subsequent tautomerization leads to a mono-sulfide substituted hydroquinone, which is then re-oxidized by the laccase to the corresponding mono-sulfide naphthoquinone. A second Michael addition of the thiol then occurs at the remaining vacant position on the quinone ring, followed by another oxidation step to yield the final 2,3-bis-sulfide-1,4-naphthoquinone product. researchgate.net
An alternative pathway involves a 1,4-naphthohydroquinone-2-carboxylic acid starting material. researchgate.net In this case, the laccase oxidizes the starting material to a 1,4-naphthoquinone-2-carboxylic acid. A subsequent Michael addition of a thiol leads to a keto-enol intermediate. This intermediate is then oxidized by the laccase, followed by an acid-catalyzed decarboxylation to afford a 1,4-naphthoquinone monosulfide. A second thiol Michael addition then takes place, ultimately yielding the 1,4-naphthoquinone-2,3-bis-sulfide. researchgate.net
The following table summarizes the key steps in the laccase-catalyzed synthesis of 1,4-naphthoquinone-2,3-bis-sulfides:
| Starting Material | Key Intermediates | Reaction Steps |
| 1,4-Naphthohydroquinone | 1,4-Naphthoquinone, Mono-sulfide hydroquinone, Mono-sulfide naphthoquinone | 1. Laccase-catalyzed oxidation2. Michael addition of thiol3. Tautomerization4. Laccase-catalyzed re-oxidation5. Second Michael addition of thiol6. Final oxidation |
| 1,4-Naphthohydroquinone-2-carboxylic acid | 1,4-Naphthoquinone-2-carboxylic acid, Keto-enol intermediate, 1,4-Naphthoquinone monosulfide | 1. Laccase-catalyzed oxidation2. Michael addition of thiol3. Laccase-catalyzed oxidation4. Acid-catalyzed decarboxylation5. Second Michael addition of thiol |
These enzymatic methods offer a high degree of selectivity and proceed under mild reaction conditions. researchgate.net
Theoretical Studies on Regiochemistry in Thiol-Quinone Conjugation
The regiochemistry of the addition of thiols to the 1,4-naphthoquinone ring is a critical aspect of the synthesis of specifically substituted derivatives. The reaction proceeds via a nucleophilic Michael addition, where the electron-rich sulfur atom of the thiol attacks one of the electron-deficient carbon atoms of the quinone ring. nih.gov The regioselectivity of this addition is influenced by several factors, including the electronic properties of the substituents already present on the naphthoquinone core and the reaction conditions.
While extensive theoretical studies specifically on the regiochemistry of n-octanethiol addition to 1,4-naphthoquinone are not widely available, general principles of nucleophilic addition to α,β-unsaturated carbonyl systems can be applied. The C2 and C3 positions of the 1,4-naphthoquinone are electronically activated for nucleophilic attack. The presence of a substituent at one of these positions will direct the incoming nucleophile to the other vacant position.
For instance, in the case of a mono-substituted 1,4-naphthoquinone, the regioselectivity of the second addition is dictated by the electronic nature of the existing substituent. Electron-withdrawing groups can enhance the electrophilicity of the quinone ring, while electron-donating groups can have the opposite effect. Computational studies, such as those employing Density Functional Theory (DFT), can be used to model the reaction pathway and predict the most likely site of attack by calculating the energies of the possible transition states. These studies can provide valuable insights into the factors governing the regioselectivity of the reaction.
Synthetic Strategies for Derivatization and Structural Modification
The derivatization of the 2,3-bis(n-octylthio)-1,4-naphthalenedione core and the synthesis of its structural analogues are crucial for tuning its physicochemical and biological properties. A common strategy for creating structural analogues is to start with a di-substituted 1,4-naphthoquinone and perform nucleophilic substitution reactions.
A versatile precursor for a wide range of 2,3-disubstituted 1,4-naphthoquinones is 2,3-dichloro-1,4-naphthoquinone. granthaalayahpublication.org The chlorine atoms are good leaving groups and can be readily displaced by various nucleophiles, including thiols, amines, and alkoxides. This allows for the introduction of a diverse array of functional groups at the 2 and 3 positions of the naphthoquinone ring. For example, reaction with different thiols allows for the synthesis of analogues with varying alkyl or aryl thioether side chains. researchgate.net
The synthesis of unsymmetrical 2,3-disubstituted analogues can be achieved through a stepwise substitution. By carefully controlling the reaction conditions, it is possible to replace one chlorine atom selectively, followed by the introduction of a different nucleophile at the remaining chlorinated position.
Furthermore, the thioether linkages in 2,3-bis(n-octylthio)-1,4-naphthalenedione itself can be a site for further modification. For instance, oxidation of the sulfur atoms can lead to the corresponding sulfoxides or sulfones, which would significantly alter the electronic properties of the molecule.
The following table provides examples of different structural analogues of 2,3-bis(n-octylthio)-1,4-naphthalenedione and the synthetic strategies employed:
| Target Compound | Starting Material | Key Reagents and Conditions |
| 2,3-Bis(arylthio)-1,4-naphthoquinone | 2,3-Dichloro-1,4-naphthoquinone | Aryl thiol, base |
| 2-Amino-3-thio-1,4-naphthoquinone | 2-Chloro-3-thio-1,4-naphthoquinone | Amine |
| 2,3-Diyne-1,4-naphthoquinone | 2,3-Dibromo-1,4-naphthoquinone | Terminal alkyne, Palladium catalyst (Sonogashira coupling) researchgate.net |
| 2-Hydroxy-3-alkyl-1,4-naphthoquinone | 2-Hydroxy-1,4-naphthoquinone | Radical alkylation or reductive alkylation nih.gov |
These synthetic strategies provide a toolbox for the generation of a library of 2,3-disubstituted-1,4-naphthalenedione derivatives, enabling the exploration of structure-activity relationships for various applications.
Structural Elucidation and Spectroscopic Characterization of Naphthalenedione Thioethers
Advanced Spectroscopic Techniques for Molecular Confirmation
Spectroscopy is a cornerstone in the verification of molecular structures. By interacting with molecules using various forms of electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and connectivity within the 2,3-Bis(n-octylthio)-1,4-naphthalenedione molecule.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By mapping the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, it provides atom-by-atom connectivity information.
¹H NMR: The proton NMR spectrum of 2,3-Bis(n-octylthio)-1,4-naphthalenedione is expected to show distinct signals corresponding to the aromatic protons of the naphthalenedione core and the aliphatic protons of the two n-octyl side chains. The aromatic region typically displays multiplets for the protons on the benzene (B151609) ring of the naphthoquinone system (H-5, H-6, H-7, H-8). The aliphatic region would be characterized by a triplet for the terminal methyl (-CH₃) protons, a series of multiplets for the methylene (B1212753) (-CH₂-) groups of the octyl chains, and a distinct triplet for the methylene group directly attached to the sulfur atom (-S-CH₂-), which would be shifted downfield due to the deshielding effect of the sulfur.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. Key resonances include those for the carbonyl carbons (C=O) of the quinone system, which are typically found significantly downfield (e.g., >175 ppm). nih.gov The carbons of the aromatic ring and the C=C bond to which the sulfur atoms are attached also show characteristic signals in the aromatic region (approx. 120-150 ppm). The aliphatic carbons of the n-octyl chains would appear in the upfield region of the spectrum.
Interactive Data Table: Predicted NMR Chemical Shifts for 2,3-Bis(n-octylthio)-1,4-naphthalenedione
Note: The following table is based on typical chemical shift values for similar naphthalenedione thioether structures.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Naphthoquinone Aromatic Protons (H-5, H-6, H-7, H-8) | 7.70 - 8.20 (m) | 126.0 - 135.0 |
| Naphthoquinone Carbonyl Carbons (C-1, C-4) | - | 175.0 - 185.0 |
| Naphthoquinone Thio-substituted Carbons (C-2, C-3) | - | 143.0 - 145.0 |
| S-CH₂ -R | ~3.10 (t) | ~35.0 |
| S-CH₂-CH₂ -(CH₂)₅-CH₃ | ~1.70 (p) | ~31.0 |
| S-(CH₂)₂-(CH₂ )₅-CH₃ | 1.20 - 1.50 (m) | 22.0 - 30.0 |
| Terminal CH₃ | ~0.90 (t) | ~14.0 |
Key: (t) = triplet, (p) = pentet, (m) = multiplet
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of 2,3-Bis(n-octylthio)-1,4-naphthalenedione is defined by several key absorption bands. The most prominent are the strong stretching vibrations of the two carbonyl (C=O) groups of the quinone moiety, typically observed in the range of 1650-1680 cm⁻¹. rsc.orgchemicalbook.com Other significant peaks include C-H stretching vibrations from the aliphatic octyl chains (just below 3000 cm⁻¹) and aromatic C-H stretching (just above 3000 cm⁻¹). Aromatic C=C bond stretching vibrations also appear in the 1590-1610 cm⁻¹ region. nih.gov
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aliphatic C-H Stretch (octyl chains) | 2850 - 2960 | Strong |
| Carbonyl C=O Stretch (quinone) | 1650 - 1680 | Strong |
| Aromatic C=C Stretch | 1590 - 1610 | Medium-Strong |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 2,3-Bis(n-octylthio)-1,4-naphthalenedione, with a molecular formula of C₂₆H₃₈O₂S₂, the calculated molecular weight is approximately 446.71 g/mol . sinfoochem.com High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula by providing a highly accurate mass measurement. The mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 446.7. Common fragmentation pathways would likely involve the cleavage of the octyl side chains.
Elemental Compositional Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, sulfur, etc.) within a pure sample. This technique is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The theoretical elemental composition of 2,3-Bis(n-octylthio)-1,4-naphthalenedione (C₂₆H₃₈O₂S₂) is compared against experimentally determined values to verify its purity and confirm that the correct product has been obtained.
Interactive Data Table: Elemental Composition of C₂₆H₃₈O₂S₂
| Element | Atomic Mass | Count | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 26 | 312.286 | 69.90% |
| Hydrogen (H) | 1.008 | 38 | 38.304 | 8.57% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 7.16% |
| Sulfur (S) | 32.065 | 2 | 64.130 | 14.36% |
| Total | 446.718 | 100.00% |
Chromatographic Techniques for Separation and Purification
Chromatography is essential for the separation and purification of the target compound from starting materials, by-products, and other impurities following its synthesis. Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction. For the purification of 2,3-Bis(n-octylthio)-1,4-naphthalenedione, a lipophilic molecule, column chromatography is the method of choice. rsc.org A silica (B1680970) gel stationary phase is commonly used, with a mobile phase consisting of a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, allowing for effective separation based on polarity. rsc.orgrsc.org The purity of the collected fractions can then be assessed by TLC before the solvent is removed to yield the purified product.
Electronic Structure and Reactivity Profiling of 2,3 Bis N Octylthio 1,4 Naphthalenedione
Electrochemical Properties and Redox Behavior
The electrochemical characteristics of 2,3-Bis(n-octylthio)-1,4-naphthalenedione are central to understanding its reactivity. The introduction of two n-octylthio groups at the 2 and 3 positions of the 1,4-naphthalenedione core significantly influences its electronic properties and, consequently, its redox behavior.
Cyclic Voltammetry Investigations
Cyclic voltammetry is a key technique used to probe the redox behavior of naphthalenedione derivatives. For compounds analogous to 2,3-Bis(n-octylthio)-1,4-naphthalenedione, cyclic voltammetry studies in suitable solvent and electrolyte systems typically reveal information about the potentials at which oxidation and reduction events occur. The resulting voltammograms for thio-substituted naphthalenediones generally exhibit characteristic peaks corresponding to the reduction of the quinone moiety and the subsequent oxidation of the generated hydroquinone (B1673460).
The precise peak potentials are sensitive to the nature of the substituents on the naphthoquinone ring. While specific cyclic voltammetry data for 2,3-Bis(n-octylthio)-1,4-naphthalenedione is not extensively detailed in the available literature, studies on similar 1,4-naphthoquinone (B94277) derivatives provide a framework for understanding its likely behavior. For instance, the standard redox potentials of various naphthoquinones can be determined in a phosphate (B84403) buffer at a physiological pH of 7.2 using cyclic voltammetry. nih.gov
Analysis of Reversible Two-Electron Reduction Processes
The core electrochemical reaction of 1,4-naphthalenediones involves a two-electron reduction of the quinone system to the corresponding hydroquinone. This process is often reversible or quasi-reversible, a characteristic that is crucial for many of their applications. The reversibility of this process can be assessed from cyclic voltammetry data by analyzing the separation between the cathodic and anodic peak potentials (ΔEp) and the ratio of the peak currents (ipa/ipc). For a fully reversible two-electron process, the theoretical value of ΔEp is approximately 29.5 mV at room temperature, and the peak current ratio is close to unity.
Deviations from these ideal values can indicate complexities in the reaction mechanism, such as follow-up chemical reactions or slow electron transfer kinetics. The nature of the substituents at the 2 and 3 positions plays a significant role in modulating the reversibility of this reduction.
Influence of Thioether Substitution on Redox Potentials
The presence of electron-donating thioether groups, such as the n-octylthio substituents in 2,3-Bis(n-octylthio)-1,4-naphthalenedione, has a pronounced effect on the redox potential of the naphthalenedione core. Generally, electron-donating groups decrease the redox potential, making the compound easier to reduce. This is due to the increased electron density on the quinone ring, which destabilizes the oxidized form relative to the reduced hydroquinone form.
A screening study of various substituted quinones demonstrated that the influence of substituents on the redox potential is a key factor. researchgate.net While the study did not include the exact n-octylthio group, it provided a general understanding of how different functional groups affect redox potentials. researchgate.net The order of influence for decreasing the redox potential was found to be -OH > -Me/-OMe. researchgate.net Conversely, electron-withdrawing groups increase the redox potential. researchgate.net Therefore, the two n-octylthio groups in 2,3-Bis(n-octylthio)-1,4-naphthalenedione are expected to lower its reduction potential compared to the parent 1,4-naphthalenedione.
Table 1: Effect of Substituents on the Redox Potential of 1,4-Naphthoquinone Derivatives
| Substituent at C2 and C3 | Effect on Redox Potential |
| Electron-donating groups (e.g., -SR, -OR, -NHR) | Decrease |
| Electron-withdrawing groups (e.g., -Cl, -CN, -NO2) | Increase |
This table provides a generalized summary based on established principles of physical organic chemistry.
Theoretical Chemistry and Computational Modeling
Theoretical and computational methods are invaluable tools for gaining a deeper understanding of the electronic structure and reactivity of molecules like 2,3-Bis(n-octylthio)-1,4-naphthalenedione. These approaches complement experimental findings and can provide insights that are difficult to obtain through experimentation alone.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. In the context of naphthalenedione derivatives, DFT calculations can be employed to elucidate reaction mechanisms, predict reaction pathways, and understand the role of substituents. For example, DFT has been used to study the [4+1] cycloaddition reactions of para-quinone methides, which share structural similarities with the naphthalenedione core, to provide insights into the stereoselectivity of such reactions.
Quantum Chemical Calculations of Electronic Properties
Quantum chemical calculations provide detailed information about the electronic properties of molecules, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and molecular electrostatic potentials. For 2,3-Bis(n-octylthio)-1,4-naphthalenedione, these calculations can predict how the thioether substituents modulate the electronic structure of the naphthalenedione framework.
The electron-donating nature of the sulfur atoms in the thioether groups is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) and may also affect the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 2: Predicted Influence of n-Octylthio Substituents on the Electronic Properties of 1,4-Naphthalenedione
| Electronic Property | Predicted Effect of 2,3-Bis(n-octylthio) Substitution |
| HOMO Energy | Increase |
| LUMO Energy | Relatively smaller change compared to HOMO |
| HOMO-LUMO Gap | Decrease |
| Electron Density on Quinone Ring | Increase |
This table is based on general principles of substituent effects in conjugated systems and requires specific computational studies for quantitative validation for 2,3-Bis(n-octylthio)-1,4-naphthalenedione.
Computational Studies on Molecular Polarizabilities and Hyperpolarizabilities
Computational chemistry provides powerful tools to investigate the electronic properties of molecules, such as molecular polarizabilities and hyperpolarizabilities. These properties are crucial in understanding the non-linear optical (NLO) response of a material, which is of significant interest for applications in optoelectronics. While specific computational studies on the molecular polarizabilities and hyperpolarizabilities of 2,3-Bis(n-octylthio)-1,4-naphthalenedione are not extensively documented in publicly available literature, the methodologies for such investigations are well-established.
Typically, these studies employ quantum chemical calculations using methods like Density Functional Theory (DFT), often with hybrid functionals such as B3LYP and basis sets like 6-31G(d,p). researchgate.net These calculations can predict the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of these parameters indicates the extent to which a molecule's electron cloud can be distorted by an external electric field, which is fundamental to its NLO activity. For instance, studies on structurally related thiazolidine (B150603) derivatives have shown a direct correlation between the total first hyperpolarizability (βtot) and the energy gap (Eg) between the frontier molecular orbitals. researchgate.net A smaller energy gap often leads to a larger hyperpolarizability, suggesting a stronger NLO response. researchgate.net
Table 1: Representative Computational Parameters for NLO Analysis
| Parameter | Symbol | Description |
|---|---|---|
| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. |
| Linear Polarizability | α | The measure of the tendency of the electron cloud to be displaced by an external electric field. |
| First-Order Hyperpolarizability | β | A measure of the nonlinear response of the molecule to an external electric field, crucial for second-harmonic generation. |
This table is illustrative of the parameters typically calculated in computational NLO studies.
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. imperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energy and spatial distribution of these orbitals provide insights into the molecule's electronic behavior.
For 2,3-Bis(n-octylthio)-1,4-naphthalenedione, the HOMO is expected to be localized on the electron-rich thioether sulfur atoms and the naphthoquinone ring, while the LUMO is likely centered on the electron-deficient carbonyl carbons and the quinone ring system. The energy gap between the HOMO and LUMO (Eg = ELUMO - EHOMO) is a critical parameter that influences the molecule's stability and reactivity. A smaller energy gap generally implies higher reactivity. researchgate.net
In computational studies of similar molecules, the distribution of HOMO and LUMO densities is visualized to understand reactive sites. For example, in related thiazolidine derivatives, the HOMO density is often found on the thiazolidine and phenyl rings, while the LUMO density shifts towards electron-accepting groups. researchgate.net This separation of FMOs is key to understanding charge transfer processes within the molecule.
Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Concept | Description | Relevance to Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; site of electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; site of nucleophilic attack. |
| Energy Gap (Eg) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and potential for NLO properties. researchgate.net |
Exploration of Chemical Reactivity Patterns
Role as an Electrophore in Chemical Systems
The 1,4-naphthoquinone core of 2,3-Bis(n-octylthio)-1,4-naphthalenedione imparts a significant electrophilic character to the molecule. The two carbonyl groups withdraw electron density from the ring system, making the carbon atoms of the quinone ring, particularly the carbonyl carbons, susceptible to attack by nucleophiles. This high electrophilicity allows 1,4-naphthoquinone derivatives to form covalent bonds with various nucleophilic agents. nih.gov
This reactivity is a well-documented characteristic of quinones in general. They can interact with biological nucleophiles such as the thiol groups of proteins and glutathione, as well as nucleophilic amino acid residues. nih.gov The electrophilic nature of the 1,4-naphthoquinone motif is a cornerstone of its chemical and biological activity.
Nucleophilic Reactivity of the Thioether Linker
The thioether (-S-) linkers in 2,3-Bis(n-octylthio)-1,4-naphthalenedione are attached to the C2 and C3 positions of the naphthoquinone ring. These positions are known to be reactive sites for nucleophilic substitution, especially when a leaving group is present. nih.gov While the n-octylthio groups themselves are not typical leaving groups, the sulfur atoms possess lone pairs of electrons and can exhibit nucleophilic character in certain reactions.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,3-Bis(n-octylthio)-1,4-naphthalenedione |
| 2,3-dichloro-1,4-naphthoquinone |
| n-octylthiolate |
| Sulfoxide |
| Sulfone |
Chemical Applications and Advanced Materials Potential of Naphthalenedione Thioethers
Utility as Key Synthetic Intermediates in Organic Chemistry
The unique arrangement of a redox-active quinone core flanked by two thioether linkages makes 2,3-Bis(n-octylthio)-1,4-naphthalenedione a valuable intermediate in organic synthesis. Its classification as a readily available research chemical and intermediate underscores its role in the production of more complex molecules. sinfoochem.comscbt.com
The 1,4-naphthoquinone (B94277) framework is a well-established component in cycloaddition reactions. Specifically, it can act as a dienophile in Diels-Alder reactions, a powerful tool for constructing complex polycyclic systems. mdpi.comnih.gov The presence of the electron-withdrawing carbonyl groups and the electron-donating thioether substituents modulates the electronic properties of the alkene bond within the quinone ring, influencing its reactivity. This allows compounds like 2,3-Bis(n-octylthio)-1,4-naphthalenedione to serve as foundational building blocks for creating elaborate molecular architectures that may possess specific functions. The long n-octyl chains also confer solubility in organic solvents, facilitating its use in solution-phase synthesis.
The electrophilic nature of the carbon-carbon double bond in the quinone ring makes it susceptible to reactions with nucleophiles, a key step in many cyclization pathways for forming heterocyclic compounds. mdpi.com Research has demonstrated that 1,4-naphthoquinone derivatives are effective dienophiles in hetero-Diels-Alder reactions for synthesizing complex sulfur- and nitrogen-containing heterocycles like thiopyrano[2,3-d]thiazoles. mdpi.comnih.gov In a similar vein, related compounds such as 2,3-bis(methylthio)-1,4-di(het)arylbut-2-ene-1,4-diones have been successfully used as key intermediates to synthesize 4,5-bis(methylthio)-3,6-di(het)arylpyridazines. researchgate.net This highlights a broader trend where 2,3-dithio-substituted diones serve as versatile precursors for a range of heterocyclic systems, suggesting a similar potential for 2,3-Bis(n-octylthio)-1,4-naphthalenedione.
Role in Redox Chemistry and Material Science
The intrinsic properties of the naphthalenedione core, combined with the influence of the sulfur substituents, impart significant potential in fields driven by electron transfer processes.
The 1,4-naphthoquinone unit is inherently redox-active, capable of undergoing reversible two-electron reduction to the corresponding hydroquinone (B1673460). This property is central to its function in many chemical and biological systems. For instance, synthetic derivatives of 2-methyl-1,4-naphthoquinone (menadione) have been investigated as inhibitors of the enzyme thioredoxin-glutathione reductase, a key player in redox regulation in certain organisms. nih.gov Furthermore, studies on a related 1,2,3-dithiazolyl-o-naphthoquinone have shown that it can exist as a stable neutral radical and can be isolated in both cationic (oxidized) and anionic (reduced) forms. rsc.org This capacity to exist in multiple, stable oxidation states provides strong evidence that sulfur-substituted naphthoquinones like 2,3-Bis(n-octylthio)-1,4-naphthalenedione are prime candidates for inclusion in complex oxidizing/reducing systems.
The demonstrated redox activity is a critical attribute for the design of advanced functional materials. rsc.org Molecules that can be easily and reversibly oxidized and reduced are sought after for applications in organic electronics, electrochromic devices, and as components in redox-flow batteries. The two long n-octyl chains in 2,3-Bis(n-octylthio)-1,4-naphthalenedione can play a crucial role in material design by enhancing solubility for solution-based processing and influencing the self-assembly and packing of the molecules in the solid state. These features are vital for controlling the bulk properties and performance of an organic functional material.
Green Chemistry Principles in Synthesis
Interactive Data Table for Naphthalenedione Thioethers
The following table provides key chemical data for 2,3-Bis(n-octylthio)-1,4-naphthalenedione and a closely related analog.
| Property | 2,3-Bis(n-octylthio)-1,4-naphthalenedione | 2,3-Bis(n-butylthio)-1,4-naphthalenedione |
| CAS Number | 103049-97-4 sinfoochem.com | 671189-54-1 |
| Molecular Formula | C26H38O2S2 sinfoochem.com | C18H22O2S2 |
| Molecular Weight | 446.709 g/mol sinfoochem.com | 334.50 g/mol |
| Melting Point | Not available | 37°C |
| Boiling Point | Not available | 445.6±45.0°C at 760 mmHg |
| Solubility | Not available | Soluble in DMSO |
Future Directions in Chemical Design and Mechanistic Understanding
The exploration of 2,3-disubstituted-1,4-naphthoquinones, particularly thioether derivatives like 2,3-Bis(n-octylthio)-1,4-naphthalenedione, has opened promising avenues for the development of advanced materials and therapeutic agents. However, to unlock their full potential, future research must focus on a multi-pronged approach encompassing innovative chemical design, deeper mechanistic elucidation, and the strategic application of computational tools.
A primary future direction lies in the diversification of the molecular scaffold . While the n-octylthio substituents in 2,3-Bis(n-octylthio)-1,4-naphthalenedione provide significant lipophilicity, systematic variations of the alkyl and arylthio groups are necessary to establish comprehensive structure-activity relationships (SAR). The synthesis and evaluation of a library of analogues with varying chain lengths, branching, and the introduction of terminal functional groups (e.g., hydroxyl, amino, or carboxylic acid moieties) on the thioether side chains could fine-tune the compound's electronic properties, solubility, and biological targeting capabilities. For instance, the introduction of hydrophilic functionalities could enhance bioavailability for potential biomedical applications.
Furthermore, modifications of the naphthoquinone core itself present a largely unexplored area. The introduction of electron-donating or electron-withdrawing groups at other positions on the aromatic ring could significantly modulate the redox potential of the quinone system. This is a critical parameter, as the biological activity of many naphthoquinones is linked to their ability to undergo redox cycling and generate reactive oxygen species (ROS). nih.govmdpi.com Understanding how substituents influence the ease of reduction to the corresponding hydroquinone and subsequent re-oxidation is paramount for designing compounds with tailored pro-oxidant or antioxidant properties.
A deeper mechanistic understanding of the biological and material-related activities of 2,3-Bis(n-octylthio)-1,4-naphthalenedione is crucial. While it is hypothesized that its mechanism of action may involve redox cycling and covalent modification of biological nucleophiles, detailed studies are lacking. nih.gov Future investigations should aim to:
Elucidate the specific cellular targets: Identifying the proteins and enzymes that interact with 2,3-Bis(n-octylthio)-1,4-naphthalenedione is essential. The high electrophilicity of the naphthoquinone core suggests potential interactions with thiol groups in proteins and glutathione. nih.gov Proteomic studies could reveal the specific protein adducts formed within cells, providing insights into the pathways perturbed by the compound.
Quantify ROS generation: While many naphthoquinones are known to generate ROS, the extent and subcellular location of ROS production by 2,3-Bis(n-octylthio)-1,4-naphthalenedione need to be quantified. nih.gov This would help to differentiate between signaling and damaging levels of ROS and to understand its potential for applications in areas like photodynamic therapy or as a targeted cytotoxic agent.
Investigate its role in advanced materials: The potential of 2,3-Bis(n-octylthio)-1,4-naphthalenedione in advanced materials, for example as a component in organic electronics or as a redox-active polymer building block, is an exciting frontier. Future work should explore its electrochemical properties, charge transport characteristics, and its ability to be incorporated into polymeric structures.
Computational modeling and predictive studies will be instrumental in guiding future chemical design and mechanistic investigations. Quantum chemical calculations can predict the redox potentials, orbital energies, and reactivity of designed analogues, allowing for the in-silico screening of large virtual libraries before embarking on synthetic efforts. Molecular docking studies can predict the binding modes of these compounds with specific biological targets, helping to rationalize observed biological activities and to design new derivatives with enhanced affinity and selectivity.
The synthesis of 2,3-disubstituted-1,4-naphthoquinones often starts from 2,3-dihalo-1,4-naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone, which are versatile precursors for nucleophilic substitution reactions. oup.comresearchgate.netsemanticscholar.org Future work could also explore more sustainable and efficient synthetic methodologies, such as enzyme-catalyzed reactions, to access these valuable compounds.
Q & A
Q. What experimental strategies resolve contradictions in reported anticancer mechanisms of 2,3-Bis(n-octylthio)-1,4-naphthalenedione?
- Methodology : Disentangle ROS-dependent apoptosis from off-target effects via: (i) ROS scavengers (e.g., NAC) to validate oxidative stress pathways. (ii) Transcriptomic profiling (RNA-seq) to identify differentially expressed genes. (iii) Comparative studies with non-thiolated analogs to isolate the role of sulfur groups. Contradictions may arise from cell-type-specific responses or assay conditions .
Q. How can computational modeling optimize the design of 2,3-Bis(n-octylthio)-1,4-naphthalenedione analogs for enhanced target specificity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with redox enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). Use density functional theory (DFT) to calculate electron affinity and stability of semiquinone intermediates. Validate predictions with in vitro enzyme inhibition assays .
Q. What techniques characterize the stability of 2,3-Bis(n-octylthio)-1,4-naphthalenedione under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
